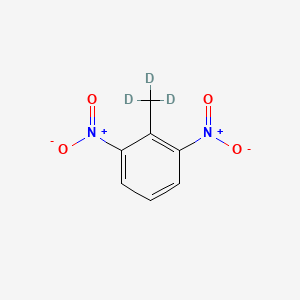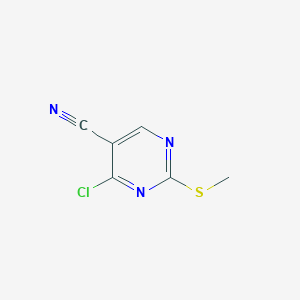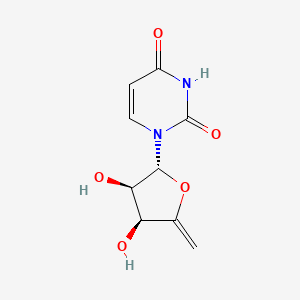
2,6-Dinitrotoluene-alpha,alpha,alpha-d3
Overview
Description
2,6-Dinitrotoluene-alpha,alpha,alpha-d3 is a deuterated form of 2,6-Dinitrotoluene, where the three hydrogen atoms on the methyl group are replaced by deuterium atoms. This compound is often used as a stable isotope-labeled reference material in various scientific studies. Its molecular formula is C7H3D3N2O4, and it has a molecular weight of 185.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitrotoluene-alpha,alpha,alpha-d3 typically involves the nitration of toluene-d3. The process begins with the deuteration of toluene to produce toluene-d3, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2 and 6 positions of the toluene ring .
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The deuterated toluene is nitrated under controlled conditions, and the product is purified through crystallization and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Dinitrotoluene-alpha,alpha,alpha-d3 undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin and hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.
Oxidation: Potassium permanganate in an acidic or basic medium.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions
Major Products
Reduction: 2,6-Diaminotoluene-alpha,alpha,alpha-d3.
Oxidation: 2,6-Dinitrobenzoic acid-alpha,alpha,alpha-d3.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,6-Dinitrotoluene-alpha,alpha,alpha-d3 is used in a wide range of scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry and nuclear magnetic resonance (NMR) studies to trace reaction pathways and mechanisms.
Biology: It is used in studies involving the metabolism and biotransformation of nitroaromatic compounds.
Medicine: Research on the toxicological effects and metabolic pathways of nitroaromatic compounds often employs this compound.
Industry: It is used as a reference material in environmental testing and quality control processes
Mechanism of Action
The mechanism of action of 2,6-Dinitrotoluene-alpha,alpha,alpha-d3 involves its interaction with biological systems, primarily through its nitro groups. These groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The molecular targets include enzymes involved in the reduction of nitro groups, and the pathways involved are those related to the metabolism of nitroaromatic compounds .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrotoluene-alpha,alpha,alpha-d3: Similar in structure but with nitro groups at the 2 and 4 positions.
2,6-Dinitrotoluene: The non-deuterated form of the compound.
2,4-Dinitrotoluene: Another isomer with nitro groups at the 2 and 4 positions.
Uniqueness
2,6-Dinitrotoluene-alpha,alpha,alpha-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in mass spectrometry and NMR studies. This compound’s stability and isotopic purity make it an invaluable tool in various scientific research fields .
Properties
IUPAC Name |
1,3-dinitro-2-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRDKALNCIHHNI-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584151 | |
| Record name | 2-(~2~H_3_)Methyl-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-90-7 | |
| Record name | Benzene, 2-(methyl-d3)-1,3-dinitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(~2~H_3_)Methyl-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93951-90-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)




![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)
